4-[(2E)-2-(5-cyano-6-hydroxy-4-methyl-2-oxopyridin-3(2H)-ylidene)hydrazinyl]benzoic acid
Description
4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that includes a benzoic acid moiety linked to a diazenyl group, which is further connected to a substituted dihydropyridine ring
Properties
Molecular Formula |
C14H10N4O4 |
|---|---|
Molecular Weight |
298.25 g/mol |
IUPAC Name |
4-[(5-cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C14H10N4O4/c1-7-10(6-15)12(19)16-13(20)11(7)18-17-9-4-2-8(3-5-9)14(21)22/h2-5H,1H3,(H,21,22)(H2,16,19,20) |
InChI Key |
HXYUMMNZGRPUMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1C#N)O)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include using continuous flow reactors, high-throughput screening of reaction conditions, and employing green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The diazenyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions . The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the cyano group can produce an amine .
Scientific Research Applications
4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions . These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazenyl-substituted benzoic acids and dihydropyridine derivatives. Examples include:
- 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID analogs with different substituents on the benzoic acid or dihydropyridine rings .
- Other cyano-substituted heterocycles with similar biological activities .
Uniqueness
The uniqueness of 4-[(1E)-2-(5-CYANO-2-HYDROXY-4-METHYL-6-OXO-1,6-DIHYDROPYRIDIN-3-YL)DIAZEN-1-YL]BENZOIC ACID lies in its specific combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Biological Activity
4-[(2E)-2-(5-cyano-6-hydroxy-4-methyl-2-oxopyridin-3(2H)-ylidene)hydrazinyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a hydrazine moiety linked to a benzoic acid derivative, with a pyridine-based substituent that contributes to its biological properties. The structural formula can be represented as follows:
Antimicrobial Activity
Research has shown that derivatives of benzoic acid and hydrazones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus . In vitro studies indicated minimum inhibitory concentrations (MIC) that suggest strong antibacterial activity compared to standard antibiotics .
Anticancer Potential
Several studies have investigated the anticancer properties of hydrazone derivatives. For example, related compounds have shown promising results in inhibiting the proliferation of cancer cell lines such as NIH3T3, with IC50 values indicating effective cytotoxicity at micromolar concentrations . The mechanism is thought to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Research indicates that similar hydrazone derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic profile in conditions like arthritis and other inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been observed to inhibit enzymes involved in inflammatory responses and microbial metabolism.
- Cell Signaling Modulation : It may affect cell signaling pathways related to apoptosis and proliferation, particularly through the modulation of PI3K/Akt signaling pathways.
- Antioxidant Activity : Similar compounds have demonstrated significant free radical scavenging abilities, which can contribute to their protective effects against oxidative stress-related diseases .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various hydrazone derivatives against common pathogens. The results indicated that compounds structurally related to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving over 80% inhibition at low concentrations .
Anticancer Research Findings
In a comparative study focusing on anticancer properties, derivatives were tested against multiple cancer cell lines. The results revealed that certain modifications in the hydrazone structure significantly enhanced cytotoxicity, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
